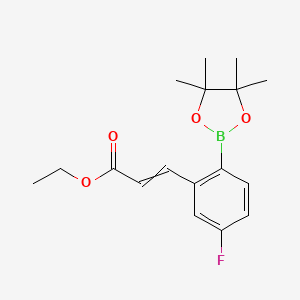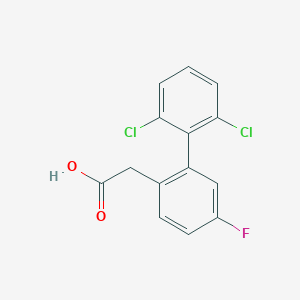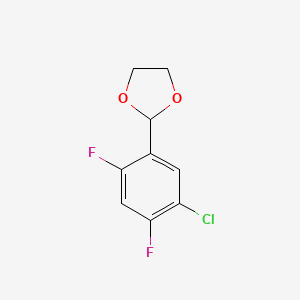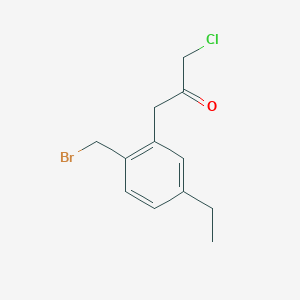![molecular formula C19H38O3S B14067563 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane CAS No. 102013-66-1](/img/structure/B14067563.png)
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is an organic compound with a complex structure that includes an oxirane ring and a dodecylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane typically involves the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylsulfanyl)ethanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in applications such as drug delivery, where the compound can be used to modify the surface properties of nanoparticles.
Comparación Con Compuestos Similares
Similar Compounds
2-[2-(Dodecylsulfanyl)ethoxy]ethanol: Similar structure but lacks the oxirane ring.
2-[2-(2-Methoxyethoxy)ethoxy]ethanol: Contains a similar ethoxy chain but with a methoxy group instead of a dodecylsulfanyl group.
Uniqueness
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is unique due to the presence of both the oxirane ring and the dodecylsulfanyl group. This combination imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
102013-66-1 |
|---|---|
Fórmula molecular |
C19H38O3S |
Peso molecular |
346.6 g/mol |
Nombre IUPAC |
2-[2-(2-dodecylsulfanylethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C19H38O3S/c1-2-3-4-5-6-7-8-9-10-11-15-23-16-14-20-12-13-21-17-19-18-22-19/h19H,2-18H2,1H3 |
Clave InChI |
MMWAMWFNYVOHCU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSCCOCCOCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methoxy-4-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14067527.png)


![(4R,8S,9S,11S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14067553.png)





